N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3S2 and its molecular weight is 467.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
- Research has explored the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, highlighting their potential in antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (S. Patel et al., 2009).
Antimicrobial and Anticancer Activities
- Sulfonamide derivatives have been synthesized for screening their cytotoxic activity against breast and colon cancer cell lines, with some showing potent efficacy comparable to reference drugs (M. Ghorab et al., 2015).
- Novel sulfonamido benzothiazole compounds have been synthesized and screened for anti-microbial activity, underscoring the therapeutic potential of fluorobenzenes and 2-substituted benzothiazoles (V. Jagtap et al., 2010).
Metabolic Pathway Studies
- The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were examined in humans to understand its metabolic pathways, revealing principal routes of metabolism and metabolite profiles (C. Renzulli et al., 2011).
Development of Pharmaceutical Compounds
- A variety of sulfonamide derivatives have been prepared and evaluated for their potential as antipsychotic agents, providing insights into the design of novel therapeutic molecules (M. H. Norman et al., 1996).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c24-16-8-11-18(12-9-16)32(29,30)27-13-3-4-15-7-10-17(14-20(15)27)25-22(28)23-26-19-5-1-2-6-21(19)31-23/h1-2,5-12,14H,3-4,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKWYHNJHXHQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.